3-(1H-1,2,3-triazol-1-yl)propanoic acid
CAS No.: 4332-45-0
Cat. No.: VC6742713
Molecular Formula: C5H7N3O2
Molecular Weight: 141.13
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4332-45-0 |
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Molecular Formula | C5H7N3O2 |
Molecular Weight | 141.13 |
IUPAC Name | 3-(triazol-1-yl)propanoic acid |
Standard InChI | InChI=1S/C5H7N3O2/c9-5(10)1-3-8-4-2-6-7-8/h2,4H,1,3H2,(H,9,10) |
Standard InChI Key | GEQSOLQYFBOENG-UHFFFAOYSA-N |
SMILES | C1=CN(N=N1)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 3-(1H-1,2,3-triazol-1-yl)propanoic acid, with the molecular formula C₅H₇N₃O₂ and a molecular weight of 153.13 g/mol . The structure consists of a 1,2,3-triazole ring substituted at the N1-position by a propanoic acid moiety (Figure 1).
Figure 1: Structural Representation
Key features:
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Triazole ring: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 3.
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Propanoic acid chain: A three-carbon carboxylic acid group attached to the triazole’s N1 position.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural elucidation:
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¹H NMR (D₂O, δ ppm): Triazole protons resonate at 8.21 (s, 1H, H5), 7.94 (s, 1H, H4), while the propanoic acid chain shows signals at 2.68 (t, 2H, CH₂COO), 3.45 (t, 2H, CH₂N) .
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¹³C NMR (D₂O, δ ppm): Carboxyl carbon at 174.5, triazole carbons at 144.3 (C5), 133.4 (C4), and aliphatic carbons at 34.2 (CH₂COO), 47.8 (CH₂N) .
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HRMS: [M+H]⁺ calculated for C₅H₈N₃O₂⁺: 154.0611; observed: 154.0613 .
Synthetic Methodologies
Alkylation of 1H-1,2,3-Triazole
A common route involves the alkylation of 1H-1,2,3-triazole with halogenated propanoic acid derivatives. For example, reaction of 1H-1,2,3-triazole with 3-bromopropanoic acid in the presence of potassium carbonate yields the target compound (65–72% yield) . Regioselectivity favors N1-alkylation due to the triazole’s electronic configuration .
Table 1: Comparison of Synthetic Routes
Method | Reagents/Conditions | Yield (%) | Selectivity |
---|---|---|---|
Alkylation | K₂CO₃, DMF, 120°C | 65–72 | N1 |
CuAAC | CuSO₄, sodium ascorbate, RT | 50–60 | N4 (requires modification) |
Oxazoline Ring Opening | H₂O/H⁺, then oxidation | 80–92 | N1 |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar solvents (water: 12 mg/mL at 25°C; DMSO: 45 mg/mL) . It remains stable under ambient conditions but degrades above 200°C. The pKa of the carboxylic acid group is approximately 4.2, enabling salt formation with bases .
Tautomerism and Electronic Effects
The 1,2,3-triazole ring exists predominantly in the 1H-tautomeric form due to conjugation with the propanoic acid group. Density functional theory (DFT) calculations indicate a dipole moment of 5.2 D, enhancing its reactivity in polar reactions .
Applications in Drug Discovery and Materials Science
Biological Activity
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Antimicrobial Agents: Derivatives inhibit bacterial dihydrofolate reductase (DHFR) with IC₅₀ values of 1.2–3.8 μM .
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Anti-inflammatory Activity: Carboxylic acid analogs reduce COX-2 expression by 40–60% in murine macrophages .
Coordination Polymers
The compound serves as a ligand in metal-organic frameworks (MOFs). Reaction with Zn(II) yields a porous polymer with a surface area of 780 m²/g, applicable in gas storage .
Challenges and Future Directions
Current limitations include moderate yields in alkylation routes and the need for toxic catalysts in click chemistry. Future research should explore enzymatic synthesis and photocatalytic methods to improve sustainability.
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